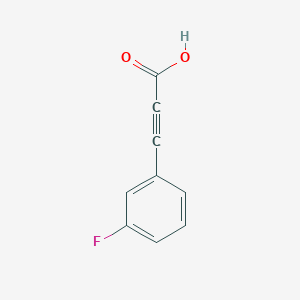

3-(3-Fluorophenyl)prop-2-ynoic acid

Descripción

3-(3-Fluorophenyl)prop-2-ynoic acid (CAS: 705-83-9) is a fluorinated alkyne-carboxylic acid derivative with the molecular formula C₉H₅FO₂ and a molecular weight of 164.13 g/mol . Its structure comprises a propiolic acid (prop-2-ynoic acid) backbone linked to a 3-fluorophenyl group. The fluorine atom at the meta position of the aromatic ring and the conjugated alkyne-carboxylic acid system confer unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, materials science, and synthetic intermediates.

Propiedades

IUPAC Name |

3-(3-fluorophenyl)prop-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOYZYGSKUOROV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C#CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

705-83-9 | |

| Record name | 3-(3-fluorophenyl)prop-2-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluorophenyl)prop-2-ynoic acid typically involves the reaction of 3-fluorobenzaldehyde with ethynylmagnesium bromide, followed by oxidation. The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of 3-(3-Fluorophenyl)prop-2-ynoic acid may involve large-scale synthesis using automated reactors. The process includes the careful handling of reagents and optimization of reaction conditions to maximize yield and minimize impurities. The use of catalysts and advanced purification techniques is common to achieve the required quality standards .

Análisis De Reacciones Químicas

Types of Reactions

3-(3-Fluorophenyl)prop-2-ynoic acid undergoes various chemical reactions, including:

Oxidation: This reaction can convert the compound into different oxidized forms, depending on the reagents and conditions used.

Reduction: Reduction reactions can modify the compound’s structure, potentially leading to the formation of alcohols or other reduced derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, such as methoxy or tert-butyl groups, onto the phenyl ring .

Aplicaciones Científicas De Investigación

Scientific Research Applications

- Organic Synthesis

- Pharmaceutical Development

- Material Science

- Biological Studies

Case Study 1: Synthesis of Fluorinated Compounds

A study demonstrated the use of 3-(3-Fluorophenyl)prop-2-ynoic acid in the synthesis of fluorinated derivatives through nucleophilic substitution reactions. The introduction of fluorine atoms into organic molecules was shown to significantly alter their biological activity and stability, highlighting the compound's utility in medicinal chemistry.

Case Study 2: Polymer Development

In a recent investigation, researchers explored the incorporation of 3-(3-Fluorophenyl)prop-2-ynoic acid into polyacrylate matrices. The resulting materials exhibited enhanced thermal properties compared to traditional polymers, suggesting applications in high-performance coatings and adhesives.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent activated by strong Lewis acids for synthesizing complex organic molecules. |

| Pharmaceutical Development | Investigated for enhancing pharmacokinetic properties in drug design due to fluorine substitution. |

| Material Science | Incorporated into polymers to improve thermal stability and mechanical properties. |

| Biological Studies | Potential anti-inflammatory and analgesic effects observed in preliminary studies. |

Mecanismo De Acción

The mechanism by which 3-(3-Fluorophenyl)prop-2-ynoic acid exerts its effects involves interactions with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong bonds with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to therapeutic effects in medical applications .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substitution Patterns and Structural Variations

The following compounds share structural similarities with the target molecule, differing in substituent positions, functional groups, or ring systems:

Key Observations:

In contrast, propanoic acid derivatives (e.g., CAS 1142210-78-3) lack this conjugation, favoring hydrogen bonding or ionic interactions .

Fluorine Position Impact: The 3-fluorophenyl group in the target compound vs. 2-fluorophenyl in CAS 1142210-78-3 alters electronic effects.

Functional Group Modifications: The isoindolinone moiety in CAS 478260-03-6 introduces a heterocyclic ring, likely enhancing rigidity and receptor-binding specificity in medicinal applications . The Boc-protected azetidine in CAS 2648939-83-5 adds steric bulk and amine reactivity, making it suitable for peptide mimetics or prodrugs .

Physicochemical Properties

Limited data are available for direct property comparisons, but inferences can be made:

- Solubility: The alkyne-carboxylic acid group in the target compound may reduce aqueous solubility compared to propanoic acid derivatives (e.g., CAS 1142210-78-3), which have higher polarity .

- Reactivity : The triple bond in propiolic acids enables reactions like cycloadditions, while the fluorine atom enhances metabolic stability in drug candidates .

Actividad Biológica

3-(3-Fluorophenyl)prop-2-ynoic acid, a derivative of propiolic acid, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of a fluorine atom on the phenyl ring enhances its chemical properties, making it a subject of interest for various therapeutic applications.

The compound is synthesized through a reaction involving 3-fluorobenzaldehyde and ethynylmagnesium bromide, followed by oxidation. This synthetic pathway allows for the production of high-purity compounds suitable for biological testing. The unique structure of 3-(3-Fluorophenyl)prop-2-ynoic acid positions it as a versatile building block in organic synthesis, particularly for creating more complex molecules .

The biological activity of 3-(3-Fluorophenyl)prop-2-ynoic acid is primarily attributed to its interaction with specific molecular targets. The fluorine atom enhances the compound's ability to form strong bonds with enzymes or receptors, potentially inhibiting their activity. This mechanism may disrupt various biological pathways, leading to therapeutic effects such as anti-inflammatory and anticancer activities .

Anti-inflammatory Properties

Research indicates that derivatives of 3-(3-Fluorophenyl)prop-2-ynoic acid exhibit significant anti-inflammatory effects. Studies have shown that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes, suggesting their potential utility in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of 3-(3-Fluorophenyl)prop-2-ynoic acid have been explored in several studies. It has been observed to induce apoptosis in cancer cell lines and inhibit tumor growth in preclinical models. The compound's ability to interfere with cancer cell signaling pathways positions it as a promising candidate for further development in cancer therapeutics .

Study 1: Inhibition of Cancer Cell Proliferation

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the effects of 3-(3-Fluorophenyl)prop-2-ynoic acid on various cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values indicating potent activity against breast and colon cancer cells .

Study 2: Anti-inflammatory Effects in Animal Models

Another study investigated the anti-inflammatory effects of this compound in animal models of arthritis. The administration of 3-(3-Fluorophenyl)prop-2-ynoic acid resulted in decreased swelling and pain scores compared to control groups, highlighting its therapeutic potential in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-(3-Fluorophenyl)prop-2-ynoic acid, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Biological Activity |

|---|---|---|

| 3-(4-Fluorophenyl)prop-2-ynoic acid | Fluorinated derivative | Moderate anticancer activity |

| 3-(2-Fluorophenyl)prop-2-ynoic acid | Fluorinated derivative | Limited anti-inflammatory effects |

| 3-(3-Chlorophenyl)prop-2-ynoic acid | Chlorinated derivative | Strong anti-inflammatory effects |

This table illustrates that while similar compounds may exhibit biological activities, the position and type of substituents significantly influence their pharmacological profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.